N-(2-methoxyphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide
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Description
N-(2-methoxyphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide is a chemical compound that has drawn significant attention from the scientific community. It is commonly referred to as MNIS and is known for its potential applications in scientific research.
Scientific Research Applications
Anticonvulsant Activity
- Synthesis and Anticonvulsant Activity : A study by Aktürk et al. (2002) synthesized omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives with structural similarities to N-(2-methoxyphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide. These derivatives showed anticonvulsant activity against seizures induced by maximal electroshock, with 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide being the most active compound in the series (Aktürk et al., 2002).
Antimicrobial and Antitubercular Agents
- Antimicrobial and Antitubercular Agents : Ranjith et al. (2014) synthesized a series of N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)amide/sulfonamide derivatives, which displayed significant antimicrobial activity against various bacteria and fungi, as well as notable activity against Mycobacterium tuberculosis strains (Ranjith et al., 2014).
Biological Activities of Imidazole Derivatives
- Imidazole Derivatives in Medicinal Chemistry : Ramanathan (2017) discussed the biological and pharmaceutical importance of imidazole nitrogen-containing heterocyclic rings, like those in N-(2-methoxyphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide. These compounds are known for their antimicrobial and anticancer activities and are used to optimize solubility and bioavailability parameters (Ramanathan, 2017).
Antiprotozoal Activity
- Antiprotozoal Activity of Imidazole Derivatives : Pérez‐Villanueva et al. (2013) synthesized 1H-benzimidazole derivatives that showed strong antiprotozoal activity against parasites like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with some compounds even outperforming the drug metronidazole (Pérez‐Villanueva et al., 2013).
Corrosion Inhibition
- Corrosion Inhibition in Sweet Corrosive Environment : Singh et al. (2017) investigated the corrosion inhibition performance of imidazole derivatives for J55 steel in CO2 saturated brine solution. The study highlighted the high inhibition efficiency and the adsorption characteristics of these compounds (Singh et al., 2017).
Antioxidant and Anti-inflammatory Actions
- Pharmacological Evaluation for Toxicity and Tumour Inhibition : Faheem (2018) conducted a study on the computational and pharmacological potential of various heterocyclic compounds, assessing their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory potential. This study indicates the wide range of biological activities possible with compounds structurally related to N-(2-methoxyphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide (Faheem, 2018).
properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c1-26-16-5-3-2-4-15(16)20-17(23)12-27-18-19-10-11-21(18)13-6-8-14(9-7-13)22(24)25/h2-11H,12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJGPCNYMSRUQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide |
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